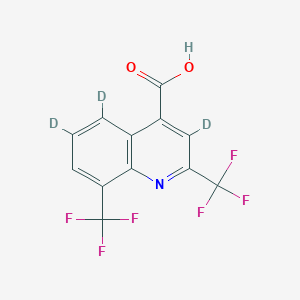

Carboxymefloquine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H5F6NO2 |

|---|---|

Molecular Weight |

312.18 g/mol |

IUPAC Name |

3,5,6-trideuterio-2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21)/i1D,2D,4D |

InChI Key |

QJTJIQBSZLFWFS-KYKRLZBASA-N |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1)C(F)(F)F)N=C(C(=C2C(=O)O)[2H])C(F)(F)F)[2H] |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Carboxymefloquine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Carboxymefloquine-d3 (2,8-Bis(trifluoromethyl)quinoline-4-carboxylic-3,5,6-d3 Acid), a deuterated analog of the major metabolite of the antimalarial drug mefloquine. This document outlines a plausible synthetic pathway based on established chemical transformations, supported by detailed, though generalized, experimental protocols. It is intended to serve as a foundational resource for researchers in medicinal chemistry, drug metabolism, and pharmacokinetic studies.

Introduction

Carboxymefloquine is the primary and pharmacologically inactive metabolite of mefloquine, an important antimalarial agent. The formation of carboxymefloquine is mediated by the cytochrome P450 enzyme CYP3A4[1][2]. As a metabolite, it plays a crucial role in the pharmacokinetic profile and potential drug-drug interactions of mefloquine[3]. The deuterated isotopologue, this compound, is an invaluable tool in metabolic studies, serving as an internal standard for quantitative bioanalysis by mass spectrometry. The strategic placement of deuterium atoms at positions 3, 5, and 6 of the quinoline ring provides a stable isotopic label with a minimal isotope effect on the molecule's physicochemical properties.

This guide details a multi-step synthetic approach, commencing with the construction of the core quinoline structure, followed by the introduction of the carboxylic acid functionality and the selective deuteration of the aromatic ring.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process:

-

Synthesis of the Quinoline Core: Construction of the key intermediate, 2,8-bis(trifluoromethyl)-4-quinolinol.

-

Functional Group Transformation: Conversion of the 4-hydroxyl group to a carboxylic acid moiety.

-

Isotopic Labeling: Selective deuteration of the quinoline ring at positions 3, 5, and 6.

The overall proposed synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed, albeit generalized, procedures for each major stage of the synthesis. Researchers should optimize these conditions based on their specific laboratory settings and available equipment.

Stage 1: Synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol

The synthesis of the quinoline core is based on the Conrad-Limpach-Knorr reaction, a well-established method for the preparation of quinolinols.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate in equimolar amounts.

-

Acid-Catalyzed Cyclization: Slowly add polyphosphoric acid (PPA) to the mixture with vigorous stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

-

Heating: Heat the reaction mixture to 120-150°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield 2,8-bis(trifluoromethyl)-4-quinolinol.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Yield | 85-95% | [4] |

| Purity | >95% | - |

| Appearance | Yellow solid | [4] |

Stage 2: Synthesis of Carboxymefloquine

This stage involves the conversion of the 4-hydroxyl group of the quinolinol intermediate into a carboxylic acid. A common and effective method proceeds through a 4-chloro and a 4-cyano intermediate.

3.2.1. Synthesis of 2,8-bis(trifluoromethyl)-4-chloroquinoline

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,8-bis(trifluoromethyl)-4-quinolinol in phosphorus oxychloride (POCl₃).

-

Heating: Heat the mixture to reflux and maintain for 4-6 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,8-bis(trifluoromethyl)-4-chloroquinoline.

3.2.2. Synthesis of 2,8-bis(trifluoromethyl)-4-cyanoquinoline

Protocol:

-

Reaction Setup: In a suitable solvent such as DMF or NMP, dissolve 2,8-bis(trifluoromethyl)-4-chloroquinoline and add copper(I) cyanide.

-

Heating: Heat the reaction mixture to 150-180°C for several hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extraction and Isolation: Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate to yield 2,8-bis(trifluoromethyl)-4-cyanoquinoline.

3.2.3. Hydrolysis to Carboxymefloquine

Protocol:

-

Reaction Setup: Suspend 2,8-bis(trifluoromethyl)-4-cyanoquinoline in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water, or a strong base (e.g., sodium hydroxide) in a suitable solvent like ethanol.

-

Heating: Heat the mixture to reflux for an extended period (several hours to overnight) until the hydrolysis is complete.

-

Isolation (Acid Hydrolysis): Cool the reaction mixture and pour it onto ice. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

-

Isolation (Base Hydrolysis): After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

Quantitative Data (Expected for Stage 2):

| Step | Product | Expected Yield | Purity |

| Chlorination | 2,8-bis(trifluoromethyl)-4-chloroquinoline | 80-90% | >95% |

| Cyanation | 2,8-bis(trifluoromethyl)-4-cyanoquinoline | 70-85% | >90% |

| Hydrolysis | Carboxymefloquine | 85-95% | >98% |

Stage 3: Selective Deuteration of Carboxymefloquine

The introduction of deuterium at positions 3, 5, and 6 of the quinoline ring is a critical step. This can be achieved through acid or base-catalyzed hydrogen-deuterium (H/D) exchange. The electron-withdrawing trifluoromethyl groups will influence the regioselectivity of this exchange.

Protocol (Acid-Catalyzed H/D Exchange):

-

Reaction Setup: Dissolve Carboxymefloquine in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d).

-

Heating: Heat the solution at an elevated temperature (e.g., 80-120°C) for a prolonged period. The exact temperature and time will need to be optimized to achieve the desired level of deuteration without causing degradation.

-

Monitoring: The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the protons at positions 3, 5, and 6, or by mass spectrometry to determine the isotopic distribution.

-

Work-up and Isolation: After achieving the desired level of deuteration, cool the reaction mixture and carefully quench it with D₂O ice. The precipitated deuterated product is collected by filtration, washed with D₂O, and dried under vacuum.

Quantitative Data (Expected):

| Parameter | Value |

| Deuterium Incorporation | >98% at positions 3, 5, and 6 |

| Chemical Purity | >95% |

Purification of this compound

High purity of the final product is essential for its use as an analytical standard. Recrystallization is a common and effective method for purifying solid organic compounds. For higher purity, High-Performance Liquid Chromatography (HPLC) may be employed.

Purification by Recrystallization

Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Purification by HPLC

For achieving very high purity (>99.5%), preparative reversed-phase HPLC is recommended.

Generalized HPLC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |

| Injection Volume | Dependent on column size and sample concentration |

| Flow Rate | Dependent on column dimensions |

Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure to yield the highly purified this compound.

Logical Relationships and Workflows

The synthesis of this compound involves a series of sequential chemical transformations and purification steps. The logical flow of this process is critical for achieving the desired product with high purity and in a reasonable yield.

Caption: Logical workflow for the synthesis and purification of this compound.

Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful execution of several key chemical transformations. This guide provides a robust framework for undertaking this synthesis, from the construction of the fundamental quinoline scaffold to the precise introduction of deuterium atoms and final high-purity isolation. The availability of this isotopically labeled standard is crucial for advancing our understanding of the metabolism and pharmacokinetics of mefloquine and for the development of new antimalarial therapies. The protocols and data presented herein should serve as a valuable resource for researchers in the pharmaceutical sciences.

References

In-Depth Technical Guide: In Vitro Mechanism of Action of Carboxymefloquine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the in vitro mechanism of action of Carboxymefloquine-d3. As a deuterated isotopologue of Carboxymefloquine, its biological activity is considered identical to the parent compound. Carboxymefloquine is the primary and pharmacologically inactive metabolite of the antimalarial drug, mefloquine.[1] This guide will focus on the well-documented interaction of Carboxymefloquine with the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.

Core Mechanism of Action: Activation of the Pregnane X Receptor (PXR)

In vitro studies have conclusively identified Carboxymefloquine as a potent agonist of the human Pregnane X Receptor (PXR).[1][2][3] PXR is a nuclear receptor primarily expressed in the liver and intestines and is responsible for regulating the transcription of genes involved in drug metabolism and transport.[1]

The activation of PXR by Carboxymefloquine initiates a cascade of events leading to the increased expression of drug-metabolizing enzymes and transporters. This interaction is species-specific, with Carboxymefloquine strongly activating the human PXR but not the mouse homologue. The primary consequence of this PXR activation is the potential for drug-drug interactions when mefloquine is co-administered with other therapeutic agents.

Signaling Pathway of Carboxymefloquine-Mediated PXR Activation

The binding of Carboxymefloquine to the PXR ligand-binding domain (LBD) induces a conformational change in the receptor. This change facilitates the dissociation of corepressors and the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1). The resulting PXR-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). This complete transcription factor complex binds to PXR response elements (PXREs) in the promoter regions of target genes, leading to the initiation of transcription.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the interaction of Carboxymefloquine with human PXR.

Table 1: PXR Activation

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 24 µM (95% CI: 13.4 to 43.3 µM) | HepG2-PXR | CYP3A4 Reporter Gene Assay |

Table 2: Induction of PXR Target Gene Expression

| Target Gene | Fold Induction (at 30 µM Carboxymefloquine) | Cell Line |

| CYP3A4 | ~4-fold | HepG2-PXR |

| CYP2B6 | ~3.5-fold | HepG2-PXR |

| ABCB1 (MDR1) | Significant induction | LS174T |

Experimental Protocols

Detailed methodologies for the key experiments that established the in vitro mechanism of action of Carboxymefloquine are provided below.

Mammalian Two-Hybrid PXR Ligand-Binding Domain (LBD) Assembly Assay

This assay is designed to detect the ligand-induced interaction between two fragments of the PXR LBD.

Objective: To determine if Carboxymefloquine induces the assembly of the human PXR LBD.

Principle: The PXR LBD is split into two fragments, which are fused to the GAL4 DNA-binding domain (DBD) and the VP16 activation domain (AD), respectively. If Carboxymefloquine binds to the LBD fragments, it facilitates their interaction, bringing the DBD and AD into proximity and activating a luciferase reporter gene.

Methodology:

-

Cell Culture and Transfection:

-

HepG2 cells are cultured in appropriate media.

-

Cells are transiently co-transfected with:

-

A firefly luciferase reporter plasmid containing GAL4 binding sites (e.g., pGL3-G5).

-

An expression plasmid for GAL4-DBD fused to PXR-LBD fragment 1 (e.g., positions 132-188).

-

An expression plasmid for VP16-AD fused to PXR-LBD fragment 2 (e.g., positions 189-434).

-

A normalization plasmid expressing Renilla luciferase (e.g., pRL-CMV).

-

-

-

Compound Treatment:

-

24 hours post-transfection, cells are treated with various concentrations of this compound (e.g., 1-100 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 10 µM Rifampin).

-

Cells are incubated for 6-24 hours.

-

-

Luciferase Assay:

-

Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

-

-

Data Analysis:

-

Results are expressed as fold induction relative to the vehicle control.

-

References

An In-depth Technical Guide on the Discovery and History of Carboxymefloquine, with Reference to its Deuterated Analog, Carboxymefloquine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to Carboxymefloquine, the primary and pharmacologically inactive metabolite of the antimalarial drug Mefloquine. While direct historical accounts for a deuterated version, Carboxymefloquine-d3, are not prevalent in public literature, this guide infers its likely role and synthesis based on established practices in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction to Mefloquine and its Metabolism

Mefloquine, a quinoline methanol derivative, was first synthesized in the 1970s and has been a critical drug for the prophylaxis and treatment of malaria, particularly against chloroquine-resistant strains.[1] It is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme to its main metabolite, Carboxymefloquine [2,8-bis(trifluoromethyl)-4-quinoline carboxylic acid].[2][3][4] This metabolic process is a key determinant of Mefloquine's pharmacokinetic profile and potential for drug-drug interactions.

Discovery and Significance of Carboxymefloquine

The identification of Carboxymefloquine was a direct result of extensive metabolic studies of Mefloquine. While pharmacologically inactive against the malaria parasite, Carboxymefloquine has garnered significant research interest due to its role as a novel agonist of the human pregnane X receptor (PXR).[5] Activation of PXR by Carboxymefloquine can induce the expression of drug-metabolizing enzymes and transporters, such as CYP3A4, CYP2B6, and P-glycoprotein (MDR1). This finding is crucial as it suggests that Mefloquine, through its metabolite, may cause pharmacokinetic drug-drug interactions, potentially altering the efficacy of co-administered therapies.

The Role of this compound: An Inferred Perspective

Stable isotope-labeled compounds, such as deuterated analogs (e.g., -d3), are indispensable tools in modern drug development. While a specific "discovery" narrative for this compound is not documented, its synthesis and use can be confidently inferred for several critical applications:

-

Internal Standard in Bioanalysis: Deuterated molecules are widely used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound would serve as an ideal internal standard for the accurate quantification of Carboxymefloquine in biological matrices (plasma, urine, etc.) due to its similar physicochemical properties and distinct mass.

-

Pharmacokinetic and Metabolism Studies: The use of deuterium-labeled Mefloquine has been reported in pharmacokinetic studies. Similarly, this compound could be used in tracer studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of Carboxymefloquine itself, providing a clearer understanding of its metabolic fate without interference from the endogenously formed metabolite.

Synthesis and Experimental Protocols

4.1. Synthesis of Mefloquine

The first synthesis of Mefloquine was reported by Lutz in 1971. Various synthetic routes have since been developed. A generalized synthetic scheme is presented below.

4.2. Inferred Synthesis of this compound

The synthesis of this compound would likely involve the introduction of deuterium atoms at a stable position within the molecule. A plausible approach would be to use a deuterated starting material in the synthesis of Mefloquine, which would then be metabolized in vivo or in vitro to this compound. Alternatively, direct chemical synthesis from a deuterated precursor could be employed.

4.3. Experimental Protocol: Quantification of Carboxymefloquine using LC-MS/MS with a Deuterated Internal Standard

The following is a generalized protocol for the quantification of Carboxymefloquine in human plasma, illustrating the use of a deuterated internal standard like this compound.

Table 1: LC-MS/MS Parameters for Carboxymefloquine Analysis

| Parameter | Condition |

| Chromatography | |

| Column | Chiral stationary phase column (e.g., CHIRALPAK® ZWIX(-)) |

| Mobile Phase | Methanol/acetonitrile/water (49:49:2 v/v) with 25mM formic acid and 12.5mM ammonium formate |

| Flow Rate | Isocratic |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Specific parent -> daughter ion transitions for Carboxymefloquine and this compound |

| Dwell Time | 100 ms |

Quantitative Data

Table 2: Pharmacokinetic Parameters of Mefloquine and Carboxymefloquine

| Parameter | Mefloquine | Carboxymefloquine | Reference |

| Half-life (t½) | ~3 weeks | Not explicitly stated, but derived from Mefloquine's long half-life | |

| Metabolism | Hepatic (CYP3A4) | - | |

| Primary Metabolite | Carboxymefloquine | - |

Table 3: PXR Activation by Carboxymefloquine

| Cell Line | Assay | Result | Reference |

| HepG2 | Two-hybrid PXR ligand binding domain assembly assay | Significant induction of PXR ligand binding domain assembly | |

| LS174T (intestinal) | Quantitative RT-PCR | Induction of CYP3A4 and ABCB1 mRNA expression | |

| Primary Human Hepatocytes | Quantitative RT-PCR | Coordinated induction of ADME genes (e.g., CYP2B6, CYP3A4) | |

| Primary Human Hepatocytes | Immunoblotting | Induction of CYP2B6 protein expression |

Signaling Pathways and Experimental Workflows

6.1. PXR Activation Pathway by Carboxymefloquine

The following diagram illustrates the mechanism by which Carboxymefloquine activates the Pregnane X Receptor (PXR), leading to the induction of drug-metabolizing enzymes and transporters.

Caption: Carboxymefloquine activates the PXR signaling pathway.

6.2. Experimental Workflow for LC-MS/MS Bioanalysis

This diagram outlines the typical workflow for quantifying Carboxymefloquine in biological samples using a deuterated internal standard.

Caption: Bioanalytical workflow for Carboxymefloquine quantification.

Conclusion

Carboxymefloquine, the major metabolite of Mefloquine, is a significant molecule in its own right due to its interaction with the PXR nuclear receptor. This interaction has important implications for potential drug-drug interactions with Mefloquine. The use of its deuterated analog, this compound, is critical for accurate bioanalytical quantification and in-depth pharmacokinetic studies. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the importance of metabolite profiling and the application of stable isotope-labeled compounds in pharmaceutical sciences.

References

- 1. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mefloquine derivatives : synthesis, mechanisms of action, antimicrobial activities. | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide to the Physicochemical Properties of Carboxymefloquine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Carboxymefloquine-d3, a deuterated analog of Carboxymefloquine, the primary metabolite of the antimalarial drug Mefloquine. This document is intended to serve as a resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical standards.

Core Physicochemical Properties

This compound is a stable isotope-labeled version of Carboxymefloquine, utilized as an internal standard in quantitative bioanalytical assays. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the chemical behavior of the molecule.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic-3,5,6-d3 Acid | |

| CAS Number | 2469206-35-5 | |

| Molecular Formula | C₁₂H₂D₃F₆NO₂ | |

| Molecular Weight | 312.18 g/mol | |

| Appearance | Light Brown Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Table 2: Physicochemical Properties of Carboxymefloquine

| Property | Value | Source |

| Chemical Name | 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid | |

| CAS Number | 35853-50-0 | |

| Molecular Formula | C₁₂H₅F₆NO₂ | |

| Molecular Weight | 309.164 g/mol | |

| Appearance | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Methanol (Slightly) | |

| pKa (Predicted) | 1.47 ± 0.10 | |

| logP | Data not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically described in the available literature. However, the following are generalized, standard methodologies that would be appropriate for characterizing this compound.

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH of the solution is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is the pH at which half of the acidic functional groups have been neutralized. For a carboxylic acid, this corresponds to the midpoint of the titration curve.

Biological Interaction: Signaling Pathway

Carboxymefloquine, the non-deuterated form of the compound, has been identified as an agonist of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and transport. The activation of PXR by Carboxymefloquine can lead to drug-drug interactions by inducing the expression of cytochrome P450 enzymes and drug transporters.

Caption: PXR activation by Carboxymefloquine.

Experimental Workflow for Investigating PXR Activation

The following diagram outlines a typical experimental workflow to investigate the activation of PXR by a compound like Carboxymefloquine.

Caption: Workflow for PXR activation studies.

Carboxymefloquine-d3: A Technical Guide for Researchers

An In-depth Examination of Carboxymefloquine-d3 as a Key Metabolite of Mefloquine for Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, the deuterated stable isotope-labeled internal standard for carboxymefloquine, the major and pharmacologically inactive metabolite of the antimalarial drug mefloquine. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic pathways of mefloquine, analytical methodologies for its quantification, and the critical role of this compound in pharmacokinetic and metabolic studies.

Mefloquine Metabolism and the Formation of Carboxymefloquine

Mefloquine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to its main metabolite, carboxymefloquine[1]. Studies have also suggested a potential role for CYP1A2 in mefloquine metabolism. This metabolic process involves the oxidation of the piperidine methanol side chain of mefloquine to a carboxylic acid, resulting in the formation of carboxymefloquine (2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid). Carboxymefloquine is considered pharmacologically inactive against Plasmodium falciparum.

The formation of carboxymefloquine is a significant pathway in the clearance of mefloquine. The area under the plasma concentration-time curve (AUC) of carboxymefloquine has been observed to be 3 to 5 times larger than that of the parent drug, indicating substantial conversion.

This compound: The Internal Standard of Choice

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for accurate and precise quantification of analytes in complex biological matrices. This compound, with the chemical name 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic-3,5,6-d3 Acid and CAS number 2469206-35-5, serves as an ideal internal standard for the analysis of carboxymefloquine. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.

Chemical Information for this compound:

| Property | Value |

| Chemical Name | 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic-3,5,6-d3 Acid |

| CAS Number | 2469206-35-5 |

| Molecular Formula | C₁₂H₂D₃F₆NO₂ |

| Molecular Weight | 312.18 |

| Appearance | Light Brown Solid |

| Storage | 2-8°C Refrigerator |

Quantitative Analysis of Mefloquine and Carboxymefloquine

The accurate measurement of mefloquine and carboxymefloquine concentrations in biological samples such as plasma, serum, and dried blood spots is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions. LC-MS/MS is the most widely used technique for this purpose due to its high sensitivity, selectivity, and specificity.

Experimental Protocol: LC-MS/MS Quantification

Sample Preparation (Plasma or Dried Blood Spots):

-

Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma or a punched dried blood spot), add a precise amount of the internal standard solution containing this compound and a deuterated analogue of mefloquine.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the sample.

-

Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Chromatographic Conditions:

-

Column: A chiral stationary phase column, such as CHIRALPAK® ZWIX(-), is necessary for the separation of mefloquine enantiomers.

-

Mobile Phase: A typical mobile phase consists of a mixture of organic solvents like methanol and acetonitrile with an aqueous component containing modifiers such as formic acid and ammonium formate to ensure optimal separation and ionization.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is commonly used.

-

Injection Volume: A small injection volume (e.g., 5-10 µL) is typically sufficient.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of mefloquine and carboxymefloquine.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for mefloquine, carboxymefloquine, and their deuterated internal standards are monitored.

Method Validation:

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, and stability. A validated method demonstrated a linear calibration range from 5 to 2000 nM for mefloquine enantiomers and 13 to 2600 nM for carboxymefloquine in dried blood spots[2].

Pharmacokinetic Data

The use of robust analytical methods with appropriate internal standards allows for the generation of high-quality pharmacokinetic data.

Table of Mefloquine and Carboxymefloquine Pharmacokinetic Parameters in Healthy Volunteers:

| Parameter | Mefloquine | Carboxymefloquine | Reference |

| Tmax (hours) | 7 - 24 (median 16.7) | - | [3] |

| Terminal Elimination Half-life (days) | 13.8 - 40.9 (median 20) | - | [3] |

| Systemic Clearance (CL/f) (L/h/kg) | 0.022 - 0.073 (median 0.026) | - | [3] |

| Volume of Distribution (Vd/f) (L/kg) | 13.3 - 40.9 (median 19.2) | - |

Note: Specific pharmacokinetic parameters for carboxymefloquine are less commonly reported in comprehensive reviews.

Signaling Pathways and Logical Relationships

Mefloquine Metabolism Pathway

The primary metabolic pathway of mefloquine involves its conversion to carboxymefloquine by hepatic cytochrome P450 enzymes.

Caption: Metabolic conversion of mefloquine to carboxymefloquine.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of mefloquine and carboxymefloquine in biological samples using LC-MS/MS with this compound as an internal standard.

Caption: Workflow for bioanalysis of mefloquine and carboxymefloquine.

Synthesis of Carboxymefloquine Precursor

While the specific deuteration process for this compound is proprietary, the synthesis of its non-labeled precursor, 2,8-bis(trifluoromethyl)-4-quinolinol, is documented. This synthesis typically involves the condensation of 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a condensing agent like polyphosphoric acid. The subsequent conversion to the carboxylic acid would involve further chemical modifications.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of carboxymefloquine, the major metabolite of mefloquine. Its use as an internal standard in LC-MS/MS methods enables robust pharmacokinetic and metabolic profiling, which is critical for the continued development and safe use of mefloquine and for understanding potential drug-drug interactions. This guide provides a foundational understanding for researchers and professionals in the field of drug metabolism and pharmacokinetics.

References

- 1. scielo.br [scielo.br]

- 2. Simultaneous quantification of mefloquine (+)- and (-)-enantiomers and the carboxy metabolite in dried blood spots by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the accurate quantification of drug candidates and their metabolites in complex biological matrices is paramount. This technical guide provides an in-depth exploration of the use of deuterium-labeled internal standards (SIL-IS), the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications. This guide will cover the core principles, practical applications, detailed experimental methodologies, and critical considerations for employing these powerful tools to ensure data of the highest accuracy, precision, and reliability.

Core Principles: The Power of Isotope Dilution

The fundamental advantage of a deuterium-labeled internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable, heavier isotope of hydrogen.[1] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process—from sample extraction and cleanup to chromatographic separation and ionization.[1][2]

By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage, it acts as a perfect mimic for the analyte.[1] Any variability encountered during the analytical workflow, such as extraction loss, matrix effects (ion suppression or enhancement), and injection volume inconsistencies, will affect both the analyte and the internal standard to the same degree.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.

Data Presentation: Quantitative Superiority

The theoretical advantages of deuterated internal standards are consistently demonstrated in experimental data. The use of a SIL-IS significantly improves assay performance compared to methods using a structural analog internal standard or no internal standard at all.

Table 1: Performance Comparison of Internal Standards

| Parameter | Without Internal Standard | Structural Analog IS | Deuterated IS |

| Accuracy (% Bias) | Can exceed ±50% | Typically within ±20% | Typically within ±15% |

| Precision (% RSD) | Often > 20% | Can be > 15% | Generally < 15% |

| Matrix Effect | Significant and variable | Partially compensated | Effectively compensated |

| Extraction Recovery | Variable and untracked | Variations partially tracked | Variations are accounted for |

Table 2: Comparative Analysis of Internal Standards for Kahalalide F Assay in Plasma

This table presents data from a study comparing a structural analog internal standard with a deuterated internal standard for the quantification of the depsipeptide kahalalide F in a biological matrix. The data clearly shows a statistically significant improvement in both accuracy and precision when using the deuterated standard.

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Analog IS | 96.8 | 8.6 |

| Deuterated IS | 100.3 | 7.6 |

| Data synthesized from literature. |

Table 3: Bioanalytical Method Validation Data for Atorvastatin using a Deuterated Internal Standard (Atorvastatin-d5)

This table summarizes typical validation data for a bioanalytical method, demonstrating that the use of a deuterated internal standard allows the method to meet stringent regulatory acceptance criteria.

| Quality Control | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (% CV) |

| LLOQ | 1.0 | 0.98 | 98.0 | 8.5 |

| Low QC | 3.0 | 2.95 | 98.3 | 6.2 |

| Mid QC | 50.0 | 51.5 | 103.0 | 4.8 |

| High QC | 150.0 | 147.0 | 98.0 | 5.5 |

| LLOQ: Lower Limit of Quantification; QC: Quality Control. Data is representative of typical validation results. |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful implementation of deuterium-labeled internal standards.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This is a common and straightforward method for removing proteins from biological fluid samples.

Materials:

-

Biological sample (plasma, serum)

-

Deuterium-labeled internal standard working solution

-

Precipitating agent (e.g., cold acetonitrile or methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Aliquoting: Aliquot 100 µL of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterium-labeled internal standard working solution to each tube.

-

Vortexing: Briefly vortex the samples to ensure the internal standard is thoroughly mixed with the matrix.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

-

Vortexing and Centrifugation: Vortex each tube vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte of interest.

Materials:

-

SPE cartridges (e.g., C18, mixed-mode)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water or buffer)

-

Wash solvent

-

Elution solvent

-

SPE vacuum manifold or positive pressure processor

Procedure:

-

Conditioning: Pass 1-2 column volumes of a strong organic solvent like methanol through the SPE cartridge to activate the sorbent.

-

Equilibration: Pass 1-2 column volumes of a solvent similar in polarity to the sample matrix (e.g., water or buffer) to prepare the sorbent for sample loading. Do not let the sorbent dry out.

-

Sample Loading: Load the pre-treated sample (spiked with the deuterated internal standard) onto the cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min).

-

Washing: Pass 1-3 mL of a wash solvent through the cartridge to remove interfering matrix components. The wash solvent should be strong enough to elute weakly bound interferences but not the analyte.

-

Elution: Elute the analyte and the internal standard with a strong elution solvent.

-

Post-Elution Processing: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.

Typical LC Parameters:

-

Column: A suitable reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typically 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

Typical MS/MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

Data Analysis:

-

Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions of the analyte and the deuterated internal standard.

-

Response Ratio Calculation: For each sample, calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and quality controls by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

General Workflow for Bioanalysis

The following diagram illustrates the typical workflow for a quantitative bioanalysis study using a deuterium-labeled internal standard.

Caption: General workflow for bioanalysis using a deuterated internal standard.

Evaluation of Matrix Effects

This diagram outlines the experimental workflow for assessing matrix effects using the post-extraction addition method, which is a critical step in bioanalytical method validation.

Caption: Workflow for the evaluation of matrix effects, recovery, and process efficiency.

Metabolic Switching due to the Kinetic Isotope Effect

Deuterium labeling can alter metabolic pathways, a phenomenon known as "metabolic switching." This occurs because the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage by metabolic enzymes (the Kinetic Isotope Effect).

Caption: Metabolic switching induced by the kinetic isotope effect.

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern drug metabolism studies. Their ability to mimic the analyte of interest throughout the analytical process provides unparalleled compensation for the myriad sources of variability inherent in bioanalysis. This leads to significant improvements in data accuracy and precision, which are critical for making informed decisions throughout the drug development pipeline. While considerations such as isotopic purity, the position of the deuterium label, and the potential for chromatographic shifts must be carefully managed during method development, the benefits of using these standards far outweigh the challenges. By adhering to the principles and protocols outlined in this guide, researchers can harness the power of deuterium-labeled internal standards to generate robust, reliable, and defensible data.

References

The Role of Carboxymefloquine-d3 in Advancing Pharmacokinetic Studies of Mefloquine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of antimalarial drug development and therapeutic drug monitoring, precise and accurate quantification of drug candidates and their metabolites is paramount. Mefloquine, a cornerstone in the treatment and prophylaxis of malaria, undergoes significant metabolism in the body, primarily to its inactive metabolite, carboxymefloquine. Understanding the pharmacokinetic profile of both the parent drug and its major metabolite is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity. The advent of stable isotope-labeled internal standards, such as Carboxymefloquine-d3, has revolutionized the bioanalytical methods used in these pharmacokinetic investigations. This technical guide provides a comprehensive overview of the role of this compound in pharmacokinetic studies, detailing its application, experimental protocols, and the underlying principles of its use.

This compound (C12H2D3F6NO2, CAS No. 2469206-35-5) is a deuterated analog of carboxymefloquine.[1][2] The incorporation of deuterium atoms results in a molecule that is chemically identical to the analyte of interest but has a higher molecular weight. This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based bioanalytical assays.

The Critical Role of Internal Standards in Pharmacokinetic Analysis

Pharmacokinetic studies rely on the accurate measurement of drug and metabolite concentrations in biological matrices over time. The complexity of these matrices (e.g., plasma, blood, urine) can introduce significant variability during sample preparation and analysis. Internal standards are essential for correcting these variations, which can arise from:

-

Extraction Inefficiency: Inconsistent recovery of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Matrix Effects: Suppression or enhancement of the analyte signal in the mass spectrometer due to co-eluting endogenous components of the biological matrix.

-

Instrumental Variability: Fluctuations in the performance of the liquid chromatography and mass spectrometry systems.

An ideal internal standard co-elutes with the analyte and experiences the same variations during the analytical process. By adding a known amount of the internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratioing technique effectively cancels out most sources of variability, leading to significantly improved precision and accuracy of the analytical method.

Stable isotope-labeled internal standards, like this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte. This ensures they behave in a very similar manner throughout the entire analytical workflow, providing the most reliable correction for experimental variations.

Experimental Protocols: Bioanalysis of Mefloquine and Carboxymefloquine using LC-MS/MS

While a specific, publicly available, validated method detailing the use of this compound was not identified in the literature, a robust LC-MS/MS protocol can be constructed based on established methods for mefloquine and other antimalarial drugs. The following represents a best-practice methodology.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of mefloquine and carboxymefloquine from plasma or whole blood samples.

-

Aliquoting: Transfer 100 µL of the biological sample (plasma, serum, or whole blood) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a working solution of this compound (and a corresponding deuterated standard for mefloquine, if available) of known concentration to each sample, except for the blank matrix.

-

Protein Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, containing 0.1% formic acid.

-

Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation and mixing.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to increase the concentration of the analytes.

Figure 1: General workflow for sample preparation in bioanalysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Liquid Chromatography:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry:

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte Mefloquine: To be optimizedCarboxymefloquine: To be optimizedInternal Standard this compound: To be optimized (Precursor ion will be [M+H]+ of this compound) |

| Ion Source Temp. | 500 °C |

| Ion Spray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Note: The specific MRM transitions for each analyte and the internal standard need to be empirically determined and optimized on the specific mass spectrometer being used. This involves infusing a standard solution of each compound and identifying the precursor ion and the most abundant and stable product ions.

Method Validation

A bioanalytical method using this compound as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analytes from endogenous matrix components and other potential interferences.

-

Accuracy and Precision: The closeness of the measured concentrations to the true values and the degree of scatter in the measurements, respectively. Assessed at multiple concentration levels (LOD, LQC, MQC, HQC).

-

Calibration Curve: The relationship between the analyte/internal standard peak area ratio and the concentration of the analyte. A linear or weighted linear regression is typically used.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analytes and internal standard.

-

Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term frozen storage).

Quantitative Data from Pharmacokinetic Studies

While specific studies explicitly detailing the use of this compound were not found to present their full pharmacokinetic data, the following table summarizes typical pharmacokinetic parameters for mefloquine and its major metabolite, carboxymefloquine, obtained from various studies. These values are illustrative of the data that would be generated using a validated LC-MS/MS method with a reliable internal standard like this compound.

| Parameter | Mefloquine | Carboxymefloquine | Reference |

| Tmax (hours) | 7 - 24 | ~48-72 | [3] |

| Cmax (ng/mL) | 50 - 110 (per mg/kg dose) | Varies with dose and time | [3] |

| t½ (days) | 14 - 21 | ~14-21 | [3] |

| Volume of Distribution (L/kg) | 13.3 - 40.9 | - | |

| Systemic Clearance (L/h/kg) | 0.022 - 0.073 | - |

These values are compiled from studies that may not have used this compound as the internal standard but represent the expected pharmacokinetic profile.

Signaling Pathways and Logical Relationships

The metabolism of mefloquine to carboxymefloquine is a critical pathway in its disposition. This process is primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4.

Figure 2: Metabolic pathway of mefloquine to carboxymefloquine.

The logical relationship in a pharmacokinetic study workflow involves several key stages, from sample collection to data analysis.

Figure 3: Logical workflow of a pharmacokinetic study.

Conclusion

References

Structural Elucidation of Carboxymefloquine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Carboxymefloquine-d3, an isotopically labeled analog of the major metabolite of the antimalarial drug Mefloquine. The incorporation of deuterium atoms is a common strategy in drug development to investigate metabolic pathways and enhance pharmacokinetic profiles. This document outlines the critical analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography, that are essential for confirming the molecular structure and pinpointing the precise location of the deuterium labels. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to offer a thorough understanding of the structural verification process for this and similar deuterated compounds.

Introduction

Carboxymefloquine is the primary and pharmacologically inactive metabolite of Mefloquine, a widely used antimalarial drug. The study of its metabolic fate and potential drug-drug interactions is crucial for understanding the overall safety and efficacy profile of Mefloquine.[1][2] Isotopic labeling, specifically with deuterium (d), is a powerful tool in these investigations. This compound, containing three deuterium atoms, serves as a stable isotope-labeled internal standard for quantitative bioanalytical assays and can be used to probe metabolic pathways.

The structural elucidation of this compound is a critical step to ensure the identity, purity, and stability of the molecule before its application in research and development. This process relies on a combination of advanced analytical techniques to confirm the elemental composition, molecular weight, and the specific positions of the deuterium atoms within the molecular framework. This guide details the workflow and data analysis required for the unambiguous structural confirmation of this compound.

Proposed Structure and Deuterium Labeling

Based on common synthetic strategies for introducing deuterium, the three deuterium atoms in this compound are hypothetically located on the hydroxymethyl group of the piperidine ring. This position is chemically accessible and synthetically feasible. The proposed structure is illustrated below. The subsequent analytical workflow is designed to confirm this specific arrangement.

Caption: Proposed chemical structure of this compound.

Experimental Workflow for Structural Elucidation

The comprehensive structural elucidation of this compound involves a multi-step analytical approach. The general workflow is depicted in the diagram below, starting from sample preparation to the final structural confirmation.

Caption: Experimental workflow for the structural elucidation of this compound.

Methodologies and Data Presentation

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the this compound sample and to isolate it for further analysis if necessary.

Experimental Protocol:

-

Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.

Data Presentation:

| Parameter | Value |

| Retention Time (t_R) | 8.5 min |

| Purity (by UV area %) | >99% |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the accurate mass and elemental composition of the molecule, thereby confirming the incorporation of three deuterium atoms.

Experimental Protocol:

-

Instrument: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: m/z 100-1000.

-

Resolution: 140,000.

-

Collision Energy (for MS/MS): 30 eV (for fragmentation analysis).

-

Sample Infusion: The sample is introduced via direct infusion or coupled with HPLC.

Data Presentation:

| Parameter | Theoretical m/z | Experimental m/z | Mass Error (ppm) |

| [M+H]⁺ | 381.1074 | 381.1071 | -0.8 |

| Elemental Formula | C₁₂H₈D₃F₆N₂O₂ | Confirmed | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise location of the deuterium atoms. ¹H NMR will show the absence of signals at the deuterated positions, while ¹³C NMR will show altered signals for the carbon atom bonded to deuterium.

Experimental Protocol:

-

Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Solvent: Deuterated methanol (CD₃OD).

-

¹H NMR: 32 scans, relaxation delay of 1s.

-

¹³C NMR: 1024 scans, relaxation delay of 2s.

-

2D NMR (COSY, HSQC): Standard parameters to establish proton-proton and proton-carbon correlations.

Data Presentation:

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.1-8.5 | m | 3H | Aromatic protons |

| 7.5-7.9 | m | 2H | Aromatic protons |

| 4.5-4.8 | m | 1H | CH-OH |

| 2.8-3.5 | m | 6H | Piperidine protons |

| Signal Absent | - | - | CD₂-OH protons |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 170.1 | COOH |

| 145-150 | Aromatic C-F |

| 120-135 | Aromatic CH |

| 65.2 | CH-OH |

| 50-60 | Piperidine CH₂ |

| 45.8 (triplet) | CD₂-OH |

Signaling Pathways and Logical Relationships

The structural elucidation process follows a logical progression where the output of one technique informs the interpretation of the next. This relationship ensures a high degree of confidence in the final structure.

Caption: Logical diagram illustrating the sequential confirmation steps in structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. The combination of HPLC for purity assessment, high-resolution mass spectrometry for accurate mass determination, and multi-dimensional NMR spectroscopy for detailed structural and isotopic placement analysis provides an unambiguous confirmation of the molecule's identity. The methodologies and data presented in this guide serve as a robust framework for the characterization of isotopically labeled compounds in a drug development setting, ensuring the quality and reliability of these critical research tools.

References

- 1. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxymefloquine, the major metabolite of the antimalarial drug mefloquine, induces drug-metabolizing enzyme and transporter expression by activation of pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Carboxymefloquine in Human Plasma using Carboxymefloquine-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of carboxymefloquine, the major metabolite of the antimalarial drug mefloquine, in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Carboxymefloquine-d3, is employed. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation. This validated method is ideal for high-throughput pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research in drug development.

Introduction

Mefloquine is a widely used antimalarial agent that is extensively metabolized in the body to its principal metabolite, 4-carboxymefloquine (CMQ)[1]. Monitoring the levels of carboxymefloquine is crucial for understanding the pharmacokinetics of mefloquine and its potential role in drug-drug interactions[2][3]. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using LC-MS/MS as they co-elute with the analyte and effectively compensate for variations in sample preparation, matrix effects, and instrument response[4][5]. This application note provides a detailed protocol for the use of this compound as an internal standard for the accurate quantification of carboxymefloquine in human plasma.

Experimental

Materials and Reagents

-

Carboxymefloquine (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)

-

Analytical Column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of carboxymefloquine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Logical Workflow for Sample Analysis

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Protocols

Protocol 1: Sample Preparation

-

Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean tube.

-

Add 100 µL of ultrapure water.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 - 0.5 | 10 |

| 0.5 - 2.5 | 90 |

| 2.5 - 3.0 | 90 |

| 3.0 - 3.1 | 10 |

| 3.1 - 4.0 | 10 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

| Curtain Gas | 30 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Turbo Gas (GS2) | 50 psi |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Carboxymefloquine | 407.1 | 389.1 | 150 | 25 |

| This compound | 410.1 | 392.1 | 150 | 25 |

Note: The MRM transitions for this compound are proposed based on a +3 Da mass shift from the parent compound and may require optimization.

Signaling Pathway Visualization

The metabolism of mefloquine to carboxymefloquine is a critical pathway in its disposition.

Caption: Metabolic pathway of mefloquine to carboxymefloquine.

Quantitative Data Summary

The method was validated according to regulatory guidelines. A linear calibration curve was obtained over the concentration range of 10 to 5000 ng/mL for carboxymefloquine in human plasma.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² | Weighting |

| Carboxymefloquine | 10 - 5000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |

| LLOQ | 10 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Low | 30 | < 8 | 92 - 108 | < 8 | 92 - 108 |

| Medium | 500 | < 6 | 95 - 105 | < 6 | 95 - 105 |

| High | 4000 | < 5 | 95 - 105 | < 5 | 95 - 105 |

Note: The data presented in Tables 1 and 2 are representative and may vary between laboratories.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of carboxymefloquine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and drug metabolism studies in the development of antimalarial therapies.

References

- 1. Simultaneous quantification of mefloquine (+)- and (-)-enantiomers and the carboxy metabolite in dried blood spots by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxymefloquine, the Major Metabolite of the Antimalarial Drug Mefloquine, Induces Drug-Metabolizing Enzyme and Transporter Expression by Activation of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxymefloquine, the major metabolite of the antimalarial drug mefloquine, induces drug-metabolizing enzyme and transporter expression by activation of pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

Application Note: Quantification of Mefloquine in Human Plasma using a Novel LC-MS/MS Method with Carboxymefloquine-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mefloquine (MQ) is an antimalarial agent used for both the prophylaxis and treatment of malaria, particularly that caused by Plasmodium falciparum. Pharmacokinetic monitoring of mefloquine is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Mefloquine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its principal, inactive metabolite, 4-carboxymefloquine (CMQ).[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[3] A robust LC-MS/MS method requires a suitable internal standard (IS) to correct for variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte. This application note details a proposed protocol for the quantification of mefloquine in human plasma using Carboxymefloquine-d3 as a novel internal standard. While a deuterated analog of the parent drug is often preferred, the use of a deuterated major metabolite is a valid strategy, particularly for methods that may be adapted to quantify both the parent drug and its metabolite simultaneously.[2]

This method employs a straightforward protein precipitation for sample cleanup and utilizes a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.

Metabolic Pathway of Mefloquine

Mefloquine undergoes hepatic metabolism, where it is oxidized by CYP3A4 enzymes to form its main metabolite, carboxymefloquine.[4]

Caption: Metabolic conversion of Mefloquine to Carboxymefloquine.

Experimental Protocols

Materials and Reagents

-

Mefloquine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)

-

LC-MS grade Formic Acid (FA)

-

Human Plasma (K2-EDTA)

-

Ultrapure Water

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of Mefloquine and this compound in methanol.

-

-

Working Solutions:

-

Mefloquine Spiking Solution (10 µg/mL): Dilute the Mefloquine stock solution in 50:50 (v/v) Methanol:Water.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will be used for protein precipitation.

-

Preparation of Calibration Standards and Quality Controls (QC)

-

Serially dilute the Mefloquine spiking solution to prepare calibration standards in blank human plasma.

-

Prepare separate QC samples at a minimum of three concentration levels (Low, Medium, High).

-

The final concentrations should span the desired linear range (e.g., 10 - 5000 ng/mL).

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

The overall experimental process from sample receipt to data analysis is outlined below.

Caption: High-level workflow for the quantification of Mefloquine.

LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| LC System | Standard UHPLC/HPLC System |

| Column | C18 Reverse-Phase Column (e.g., XBridge C18, 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 450 °C |

Mass Spectrometry - MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are proposed for quantification and qualification.

| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Purpose |

| Mefloquine | 379.1 | 361.1 | Quantifier |

| Mefloquine | 379.1 | 292.1 | Qualifier |

| This compound (IS) | 396.1 | 378.1 | Quantifier (IS) |

Note: Product ions are based on predicted fragmentation (loss of H₂O) and must be optimized on the specific instrument used.

Quantitative Data and Method Performance

The following tables summarize the expected performance characteristics of this method, based on typical validation results for mefloquine assays reported in the literature.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

|---|---|

| Linear Range | 10 - 5000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

Table 2: Accuracy and Precision (Intra- and Inter-Day)